5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl is a complex organometallic compound characterized by a porphyrin core coordinated with ruthenium and a carbonyl group. Its molecular formula is CHNORu, and it has a molecular weight of approximately 751.88 g/mol. This compound is notable for its unique structural features, which include four phenyl groups attached to the porphyrin ring, enhancing its stability and solubility in organic solvents. The ruthenium center contributes to its catalytic properties and electronic characteristics, making it a subject of interest in various fields of research, particularly in catalysis and photochemistry .
Ru(TPP)(CO) possesses unique photophysical and electrochemical properties []. One of its interesting features is its ability to absorb light and transfer the absorbed energy to other molecules. This property makes it a potential candidate for applications in light-harvesting systems and photocatalysis []. Additionally, the ruthenium center can undergo redox reactions, allowing for potential applications in electron transfer processes [].
The specific mechanism of action of Ru(TPP)(CO) depends on the intended application. For instance, in light-harvesting systems, the compound absorbs light and transfers the energy to initiate desired chemical reactions. In photocatalysis, Ru(TPP)(CO) can act as a catalyst to accelerate light-driven chemical reactions [].
Research indicates that 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl exhibits biological activity that may be beneficial in medical applications. Its ability to generate reactive oxygen species upon light activation suggests potential use in photodynamic therapy for cancer treatment. Studies have shown that it can selectively target cancer cells while minimizing damage to surrounding healthy tissues . Additionally, its interactions with biological macromolecules such as proteins and nucleic acids have been explored for drug delivery systems.
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl typically involves several steps:
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl has diverse applications across various fields:
Interaction studies of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl focus on its binding affinity with various biological targets. Research has demonstrated its interactions with proteins and DNA molecules through spectroscopic techniques such as UV-visible spectroscopy and fluorescence spectroscopy. These studies reveal insights into its mechanism of action in biological systems and its potential as a therapeutic agent .
Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl. Here are a few notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
5,10,15,20-Tetraphenylporphyrin | Lacks metal center; used primarily for dye applications | Does not exhibit catalytic properties |
Ruthenium(II) tetraarylporphyrins | Similar metal coordination; different aryl groups | Varies in electronic properties due to different substituents |
Cobalt(II) tetraphenylporphyrin | Metalated porphyrin; used in catalysis | Different metal center alters reactivity |
Iron(III) protoporphyrin IX | Naturally occurring heme; involved in oxygen transport | Biologically significant; different function |
The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl lies in its specific combination of a robust porphyrin framework with a ruthenium center and a carbonyl group that enhances its reactivity and applicability in both biological and industrial contexts .
Irritant